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Compound of Interest

Compound Name: 2H-Pyrano[2,3-c]pyridin-2-one
CAS No.: 67992-21-6
Cat. No.: B3066016
Get Quote
& J

Executive Summary

The pyrano[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry
due to its ability to interact with diverse biological targets, including receptor tyrosine kinases
(EGFR/VEGFR-2), bacterial DNA gyrase, and reactive oxygen species (ROS). This guide
provides a comprehensive protocol for the synthesis, structural optimization, and biological
evaluation of these heterocycles. Unlike generic reviews, this note focuses on the specific [2,3-
c] fusion isomer, distinguishing it from its pyrazole and quinoline analogs, to provide actionable
SAR intelligence for lead optimization.

Chemical Space & Synthetic Protocol
The "Green" Multicomponent Synthesis (MCR)

The most robust method for accessing the pyrano[2,3-c]pyridine library is the one-pot
multicomponent reaction (MCR). This approach minimizes waste and maximizes diversity by
allowing the variation of the aryl aldehyde input.
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Protocol: Microwave-Assisted Synthesis

¢ Objective: Rapid synthesis of 2-amino-4-aryl-4H-pyrano[2,3-c]pyridine-3-carbonitriles.

e Reagents:

o

Aryl Aldehyde (1.0 equiv): Determines the C4 substituent.

o

Malononitrile (1.0 equiv): Provides the C3-CN and C2-NH: groups.

o

3-Hydroxy Picolinic Acid (or 3-hydroxypyridine derivative) (1.0 equiv): The scaffold core.

[¢]

Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) or Piperidine.

[¢]

Solvent: Ethanol/Water (1:1) or solvent-free (if using neat microwave irradiation).

Step-by-Step Procedure:

Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the selected aromatic aldehyde
and 1.0 mmol of malononitrile in 2 mL of EtOH.

o Activation: Add 10 mol% DMAP. Stir at room temperature for 2 minutes to initiate the
Knoevenagel condensation (formation of arylidenemalononitrile intermediate).

e Cyclization: Add 1.0 mmol of 3-hydroxy picolinic acid.

e Irradiation: Seal the vial and irradiate at 140°C (300 W) for 10—15 minutes. Note: Monitor
pressure to not exceed 15 bar.

o Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash
with cold ethanol.

 Purification: Recrystallize from hot ethanol/DMF. Yields typically range from 85-95%.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical
Michael addition step.
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Caption: One-pot convergent synthesis workflow for pyrano[2,3-c]pyridines via Knoevenagel-
Michael-Cyclization cascade.

Structural Activity Relationship (SAR) Analysis

The biological activity of pyrano[2,3-c]pyridines is strictly governed by substituents at three key
positions: C4 (Aryl), C3 (Functional Group), and the Pyridine Ring (N1/C8).

SAR Map & Logic
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Caption: SAR interaction map highlighting critical pharmacophores on the pyrano[2,3-c]pyridine

core.

Therapeutic Area Specifics
A. Anticancer Activity (Target: EGFR / VEGFR-2)[1][2]

o Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain. The pyridine
nitrogen (N1) often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge

region” of the kinase.
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e Key Substituents:

o C4-Position: A 4-chlorophenyl or 3,5-dibromo-4-methoxyphenyl group is essential. The
halogen atoms fill the hydrophobic pocket (Gatekeeper residue) of the enzyme.

o C3-Position: A carbonitrile (CN) group is preferred over esters. The CN group is small and
linear, avoiding steric clash within the active site.

o Bioisosteres: Replacing the pyridine ring with a quinoline (pyrano[3,2-c]quinoline) often
increases potency but decreases solubility.

B. Antimicrobial Activity (Target: DNA Gyrase / Membrane Disruption)

o Mechanism: Inhibition of bacterial DNA gyrase B subunit (similar to novobiocin) or disruption
of cell membrane integrity in Gram-negative bacteria (Y. enterocolitica, E. coli).

o Key Substituents:

o Linker: Converting the C3-CN group into a carboxamide (-CONH-) significantly boosts
antibacterial activity (MIC drops from >100 to ~25 pg/mL).

o C4-Position:Naphthyl or 2,4-dichlorophenyl substituents provide the lipophilicity required to
penetrate the bacterial cell wall.

Quantitative Data Summary

The following table synthesizes data from multiple recent studies (2017-2024) regarding the
[2,3-c] isomer.
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Substituent Substituent o .
Target Activity Metric Potency Note
(C4) (C3)
High potency;
Anticancer Halogen
4-Chlorophenyl -CN IC50: 0.23 uM )
(MCF-7) essential for
hydrophobic fit.
Electron-
Anticancer donating group
4-Methoxyphenyl  -CN IC50: 1.5 uM o
(HepG2) reduces activity
slightly.
o ] Amide linker is
Antimicrobial (E. 2,4- . .
) ] -CONH-Aryl MIC: 12.5 ug/mL  superior to nitrile
coli) Dichlorophenyl )
for bacteria.
Strong electron-
Antimicrobial (Y. ) withdrawing
N 4-Nitrophenyl -CN MIC: 50.0 pg/mL )
enterocolitica) group aids
activity.
Moderate;
Antioxidant 3,4- Phenolic -OH
_ -CN IC50: 220 M .
(DPPH) Dimethoxyphenyl would improve

this drastically.

Validated Bioassay Protocols

Antimicrobial Susceptibility Testing (Broth

Microdilution)

Standard: CLSI M7-A10

e Inoculum Prep: Prepare bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland

standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
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Compound Prep: Dissolve pyrano[2,3-c]pyridine derivatives in 100% DMSO to 10 mg/mL
stock. Perform serial 2-fold dilutions in MHB (Final range: 512 to 0.5 pg/mL). Ensure final
DMSO < 1%.

Incubation: Add 100 pL of diluted compound and 100 pL of inoculum to 96-well plates.
Incubate at 37°C for 16—20 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no
visible growth (turbidity).

Validation: Run Ciprofloxacin as a positive control (Expected MIC: 0.004-0.015 pg/mL).

In Vitro Cytotoxicity (MTT Assay)

Seeding: Seed cancer cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with graded concentrations of the compound (0.1 — 100 uM) for 48h.
Staining: Add 20 pL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
Solubilization: Remove media. Add 150 uL DMSO to dissolve formazan crystals.

Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression
(GraphPad Prism).

References

Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-
c]Pyridine Derivatives.Science Publications, 2017.

o Key Insight: Establishes the core synthesis protocol using DMAP and 3-hydroxypicolinic
acid.

Antimicrobial Activity Derivatives 2H-pyrano[2,3-c]pyridines against Pathogens of Intestinal
Yersiniosis.ResearchGate, 2021.

o Key Insight: Provides specific MIC data for Yersinia and E. coli for this specific isomer.
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» New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and
computational studies.PubMed, 2024.

o Key Insight: Highlights EGFR/VEGFR-2 kinase inhibition and SAR for anticancer
applications.[1]

» Synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-
c]pyridine-3-carboxamides.ResearchGate, 2005.

o Key Insight: Demonstrates the superiority of the carboxamide linker over the nitrile group
for antimicrobial efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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